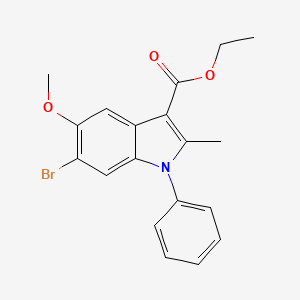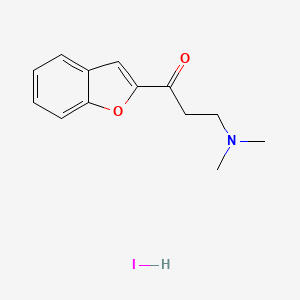
4-chloro-N-(1-cyano-3-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-cyano-3-methylbutyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(1-cyano-3-methylbutyl)benzamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and drug discovery. It has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function and potential therapeutic targets.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(1-cyano-3-methylbutyl)benzamide involves the binding of the compound to specific sites on enzymes or other proteins. This binding can result in the inhibition of enzyme activity, which can have downstream effects on cellular processes and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(1-cyano-3-methylbutyl)benzamide are varied and depend on the specific targets of the compound. It has been shown to have potential therapeutic effects in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, it has been used in studies of protein-protein interactions and enzyme inhibition, providing valuable insights into the function of these molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(1-cyano-3-methylbutyl)benzamide in lab experiments is its selectivity for certain enzymes and proteins. This can allow researchers to study specific pathways or processes in cells with greater precision. However, one limitation is that the compound may not be effective in all cell types or organisms, and its effects may be influenced by other factors such as pH or temperature.
Zukünftige Richtungen
There are many potential future directions for research on 4-chloro-N-(1-cyano-3-methylbutyl)benzamide. One area of interest is the development of new compounds based on its structure and mechanism of action, which could have even greater selectivity and potency. Additionally, further studies are needed to understand the full range of physiological and biochemical effects of the compound, and its potential therapeutic applications in various diseases. Finally, the development of new methods for synthesizing and purifying 4-chloro-N-(1-cyano-3-methylbutyl)benzamide could improve its availability for research and clinical use.
Synthesemethoden
The synthesis of 4-chloro-N-(1-cyano-3-methylbutyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with N-(1-cyano-3-methylbutyl)amine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
4-chloro-N-(1-cyano-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9(2)7-12(8-15)16-13(17)10-3-5-11(14)6-4-10/h3-6,9,12H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONDFOIDMSQFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-cyano-3-methylbutyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2624079.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide](/img/structure/B2624080.png)
![6-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2624081.png)



![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2624090.png)
![3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2624094.png)
![ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2624095.png)
